3-Bromo-8-(bromomethyl)quinoline

Catalog No.
S12281972
CAS No.
M.F
C10H7Br2N
M. Wt
300.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-8-(bromomethyl)quinoline

Product Name

3-Bromo-8-(bromomethyl)quinoline

IUPAC Name

3-bromo-8-(bromomethyl)quinoline

Molecular Formula

C10H7Br2N

Molecular Weight

300.98 g/mol

InChI

InChI=1S/C10H7Br2N/c11-5-8-3-1-2-7-4-9(12)6-13-10(7)8/h1-4,6H,5H2

InChI Key

QDESBUOJLXHPFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)CBr)Br

3-Bromo-8-(bromomethyl)quinoline is a halogenated quinoline derivative characterized by the presence of bromine atoms at the 3 and 8 positions of the quinoline ring. Its molecular formula is C10H8Br2NC_{10}H_8Br_2N, and it has a molar mass of approximately 292.98 g/mol. The compound's unique structure allows for various chemical interactions, making it a subject of interest in both synthetic organic chemistry and medicinal research.

  • Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions, leading to various derivatives.
  • Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify its electronic properties and reactivity.

Common reagents used in these reactions include n-butyllithium for substitution and potassium permanganate or sodium borohydride for oxidation and reduction processes.

Research indicates that quinoline derivatives, including 3-Bromo-8-(bromomethyl)quinoline, exhibit significant biological activities. They have been studied for their potential as:

  • Anticancer Agents: Some derivatives show promise in inhibiting cancer cell proliferation.
  • Antimycobacterial Activity: Quinoline derivatives have been investigated for their effectiveness against Mycobacterium tuberculosis.
  • Antiviral Properties: Certain compounds within this class have shown activity against various viral infections .

The specific biological mechanisms often involve interactions with enzymes or receptors that modulate cellular processes.

Several methods exist for synthesizing 3-Bromo-8-(bromomethyl)quinoline:

  • Bromination of Quinoline Derivatives: The compound can be synthesized through the bromination of quinoline derivatives using bromine in a suitable solvent. This method allows for selective bromination at the desired positions on the quinoline ring.
  • Multicomponent Reactions: One-pot multicomponent reactions involving quinoline derivatives, aldehydes, and active methylene compounds can also yield this compound efficiently.

These synthesis routes often focus on optimizing yield and purity while minimizing environmental impact.

3-Bromo-8-(bromomethyl)quinoline has various applications in scientific research:

  • Medicinal Chemistry: It serves as a scaffold for developing potential therapeutic agents due to its unique structure and biological activity.
  • Organic Synthesis: The compound is used as an intermediate in synthesizing more complex molecules, facilitating the construction of diverse chemical libraries.
  • Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential as a drug candidate .

Studies on the interactions of 3-Bromo-8-(bromomethyl)quinoline with biomolecules have shown that it can bind to proteins and nucleic acids, influencing biological pathways. Techniques such as surface plasmon resonance and nuclear magnetic resonance spectroscopy are commonly employed to analyze these interactions.

Several compounds share structural similarities with 3-Bromo-8-(bromomethyl)quinoline. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-(Bromomethyl)quinolineBromomethyl group at position 2Less bromination compared to 3-Bromo-8-(bromomethyl)quinoline
4-BromoquinolineSingle bromine substitution at position 4Simpler structure with potentially different biological activity
5-Bromo-8-hydroxyquinolineHydroxy group at position 8Additional functional group may enhance solubility and bioactivity
3-Bromo-6-(dibromomethyl)quinolineDibromomethyl group at position 6Different position of dibromomethyl group affects reactivity

The uniqueness of 3-Bromo-8-(bromomethyl)quinoline lies in its specific arrangement of bromine substituents, which significantly influences its chemical reactivity and biological properties compared to these similar compounds.

XLogP3

3.4

Hydrogen Bond Acceptor Count

1

Exact Mass

300.89247 g/mol

Monoisotopic Mass

298.89452 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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